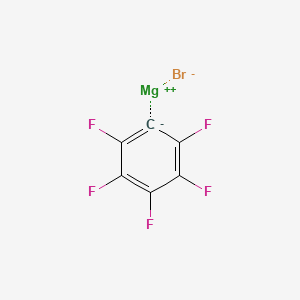

pentafluorophenylmagnesium bromide

Overview

Description

pentafluorophenylmagnesium bromide, also known as this compound, is an organometallic compound with the chemical formula C6F5MgBr. It is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(pentafluorophenyl)- typically involves the reaction of bromopentafluorobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of magnesium, bromo(pentafluorophenyl)- follows a similar synthetic route but on a larger scale. The process involves:

- Dissolving bromopentafluorobenzene in an anhydrous solvent.

- Adding magnesium turnings to the solution.

- Stirring the mixture under an inert atmosphere until the reaction is complete.

- Filtering the solution to remove any unreacted magnesium.

- Concentrating the solution to obtain the desired concentration of the Grignard reagent .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Pentafluorophenylmagnesium bromide exhibits strong nucleophilic behavior, particularly in reactions with carbonyl compounds and electrophilic substrates.

Key Reactions and Products:

Mechanistic Insight:

The pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. For example, reaction with CO₂ proceeds via carboxylation to yield pentafluorobenzoic acid, a precursor for pharmaceuticals and ligands .

Organometallic Complex Formation

This reagent reacts with transition and main-group metal halides to form stable organometallic compounds.

Synthesis of Pentafluorophenylmetallic Complexes:

| Metal Halide | Product | Thermal Stability (°C) | Application |

|---|---|---|---|

| SiCl₄ | (C₆F₅)₄Si | >300 | Heat-resistant polymers |

| SnCl₄ | (C₆F₅)₄Sn | 280 | Catalysis |

| TiCl₄ | (C₅H₅)₂Ti(C₆F₅)₂ | 230 | Olefin polymerization |

Case Study:

Reaction with silicon tetrachloride (SiCl₄) yields (C₆F₅)₄Si, which exhibits exceptional thermal stability (>300°C) and oxidative resistance due to the strong Si–C bonds and electron-deficient aromatic rings .

Substitution and Coupling Reactions

The reagent participates in cross-coupling and halogen displacement reactions.

Notable Examples:

-

Suzuki-Miyaura Coupling: Forms biaryl derivatives when paired with Pd catalysts.

-

Aromatic Substitution: Displaces halides in aryl bromides to yield polyfluorinated biphenyls .

Reactivity Trend:

The electron-withdrawing nature of C₆F₅ accelerates oxidative addition in cross-coupling reactions compared to non-fluorinated analogs.

Scientific Research Applications

Synthetic Applications

Pentafluorophenylmagnesium bromide is primarily utilized in the synthesis of complex organic molecules. Its applications include:

1. Nucleophilic Addition Reactions:

- Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

- Example: The reaction with acetophenone yields pentafluorophenyl alcohol.

2. Coupling Reactions:

- Forms carbon-carbon bonds through coupling with aryl halides, facilitated by palladium or nickel catalysts.

- Notable products include biaryls, which are significant in material science and pharmaceuticals.

3. Substitution Reactions:

- Substitutes halides in aromatic compounds, enhancing the diversity of synthesized products.

- This reaction is particularly useful for modifying existing fluorinated compounds.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive compounds that serve as potential drug candidates. The compound was reacted with various electrophiles, leading to the formation of novel arsonic and arsinic acids as ligands for transition-metal ion extractants .

Case Study 2: Polymerization Studies

Research indicated that this compound can initiate polymerization reactions. When combined with specific monomers, it produces polyperfluorophenylene polymers known for their thermal stability and chemical inertness, making them suitable for high-performance applications .

Industrial Applications

In an industrial context, this compound is employed in the production of specialty chemicals and polymers. Its unique reactivity allows for the development of materials with tailored properties for specific applications:

Mechanism of Action

The mechanism of action of magnesium, bromo(pentafluorophenyl)- involves the formation of a highly reactive nucleophilic species, the pentafluorophenylmagnesium cation. This species can readily attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Phenylmagnesium Bromide: Similar in structure but lacks the electron-withdrawing fluorine atoms.

2,3,4,5,6-Pentafluorophenylmagnesium Chloride: Similar reactivity but uses chlorine instead of bromine.

3,5-Bis(trifluoromethyl)phenylmagnesium Bromide: Contains additional trifluoromethyl groups, altering its reactivity.

Uniqueness: pentafluorophenylmagnesium bromide is unique due to the presence of five fluorine atoms on the aromatic ring, which significantly enhances its reactivity and stability compared to non-fluorinated Grignard reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and materials science .

Biological Activity

Pentafluorophenylmagnesium bromide (PFPMB) is an organomagnesium compound that has garnered attention in synthetic chemistry and biological research. Its unique structure, characterized by the presence of five fluorine atoms on the phenyl ring, imparts distinctive properties that influence its reactivity and potential biological applications. This article explores the biological activity of PFPMB, including its synthesis, applications, and relevant case studies.

Chemical Structure:

- IUPAC Name: bromo(2,3,4,5,6-pentafluorophenyl)magnesium

- Molecular Formula: C6F5BrMg

- CAS Number: 879-05-0

PFPMB is typically synthesized through the reaction of pentafluorobromobenzene with magnesium in an ether solvent. The reaction can be represented as follows:

This compound is often used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Biological Activity

PFPMB has shown promise in several biological applications, particularly in drug development and material science.

1. Synthesis of Bioactive Compounds

PFPMB serves as a key intermediate in the synthesis of various bioactive molecules. For instance:

- AMPA Receptor Potentiators: PFPMB is utilized to synthesize compounds that enhance the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .

- Antagonists for H3 Receptors: It is also involved in synthesizing 2-aminoethylbenzofuran derivatives that act as antagonists for H3 receptors, which play a role in neurotransmitter release and regulation .

2. Antifungal Activity

Recent studies have indicated that derivatives synthesized from PFPMB exhibit antifungal properties. For example, compounds derived from PFPMB have been tested against various fungal strains, demonstrating efficacy that warrants further investigation into their mechanisms of action .

Research Findings

A selection of research findings highlights the biological relevance of PFPMB:

Case Study 1: AMPA Receptor Potentiators

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds from PFPMB that were evaluated for their ability to potentiate AMPA receptors. The results indicated that certain derivatives significantly enhanced receptor activity, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

Case Study 2: Antifungal Derivatives

Another study focused on synthesizing piperine derivatives from PFPMB. These derivatives exhibited notable antifungal activity against several pathogenic fungi, indicating that modifications to the pentafluorophenyl group can lead to compounds with significant biological activity .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing pentafluorophenylmagnesium bromide, and what critical parameters must be controlled to ensure high yield?

this compound is typically synthesized via halogen–metal exchange between bromopentafluorobenzene and ethylmagnesium bromide. A flow microreactor system with micromixers and microheat exchangers is recommended for industrial-scale synthesis to manage the highly exothermic nature of the reaction and improve safety . Critical parameters include:

- Temperature control : Rapid temperature spikes can lead to side reactions (e.g., ether cleavage with boron tribromide) .

- Solvent choice : Ethers like THF or diethyl ether are preferred, but their cleavage under reactive conditions (e.g., with BBr₃) must be mitigated .

- Stoichiometry : A 25% molar excess of Grignard reagent ensures complete conversion in chalcone addition reactions .

Q. What are the primary reaction pathways observed when this compound reacts with α,β-unsaturated carbonyl systems?

The reagent predominantly undergoes 1,4-addition to α,β-unsaturated ketones, yielding saturated ketones. For example, reactions with fluorinated chalcones (e.g., benzalacetophenone derivatives) produce adducts without 1,2-addition byproducts. However, bimolecular products (e.g., structures 8 and 9 in Table II of ) form when the intermediate carbanion attacks unreacted chalcone, a pathway favored by the lower nucleophilicity of this compound compared to phenyl analogs .

Advanced Research Questions

Q. What mechanistic factors lead to the formation of bimolecular adducts in reactions between this compound and fluorinated chalcones?

Bimolecular products arise from competition between the weakly nucleophilic Grignard reagent and the carbanion intermediate. The carbanion generated after initial 1,4-addition preferentially reacts with a second chalcone molecule instead of the Grignard reagent. This occurs due to the electron-withdrawing pentafluorophenyl group reducing the nucleophilicity of the intermediate, allowing chalcone attack to dominate. In contrast, phenylmagnesium bromide’s higher nucleophilicity prevents this pathway .

Q. How do competing halogen exchange reactions impact the synthesis of trisubstituted Group IIIA derivatives using this compound?

Halogen exchange complicates the synthesis of trisubstituted derivatives (e.g., with InBr₃ or TlCl₃). For indium, the reaction produces dimeric bis-(pentafluorophenyl)-indium bromide instead of the trisubstituted product. This is attributed to the stability of the dimeric structure and the low reactivity of the intermediate toward further substitution . For thallium, trisubstitution is achievable under boiling hydrocarbon conditions, but bis-(pentafluorophenyl)-thallium bromide remains a persistent byproduct .

Q. What strategies are effective in minimizing ether cleavage during the synthesis of tris-(pentafluorophenyl)-boron etherate complexes?

- Low-temperature reactions : Reducing reaction temperatures suppresses ether cleavage, as seen in boron trifluoride etherate syntheses .

- Avoiding reactive halides : Boron tribromide promotes ether cleavage, making BF₃·OEt₂ a preferable starting material .

- Purification techniques : Vacuum sublimation (60°C) removes ether from the complex without decomposition, yielding pure tris-(pentafluorophenyl)-boron .

Properties

IUPAC Name |

magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQDBUIQKQUCKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF5Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075438 | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-05-0 | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorophenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.